molecular formula C8H9F2NO B1341533 2-(2,4-Difluorophenoxy)ethanamine CAS No. 762228-01-3

2-(2,4-Difluorophenoxy)ethanamine

Cat. No.: B1341533
CAS No.: 762228-01-3
M. Wt: 173.16 g/mol
InChI Key: FPUDXUQCDMPKKS-UHFFFAOYSA-N
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Description

Contextual Significance within Aryloxyethanamine Chemistry

Aryloxyethanamine derivatives are a well-established scaffold in drug discovery, known for their diverse biological activities. The core structure allows for extensive modification, enabling the fine-tuning of a compound's properties to interact with specific biological targets. Researchers have synthesized and evaluated various series of aryloxyethanamine and aryloxyacetamide derivatives for potential neuroprotective effects. researchgate.netnih.govresearchgate.net The exploration of this chemical space has demonstrated that modifications to the aryl ring and the amine functionality can lead to compounds with significant biological potential.

Overview of Research Trajectories for Related Fluorinated Phenoxyethanamines

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties. nih.govbenthamdirect.com Fluorine's high electronegativity and small size can improve metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govnumberanalytics.com Specifically, the incorporation of fluorine atoms onto the phenyl ring of phenoxyethanamine derivatives can block sites of metabolic oxidation, a common pathway for drug degradation in the body. wikipedia.orgmdpi.com This can lead to a longer duration of action. numberanalytics.comwikipedia.org

Research into fluorinated compounds is not limited to pharmaceuticals. The unique properties of the carbon-fluorine bond have led to their use in a wide range of applications, from medical imaging agents to advanced materials. numberanalytics.commdpi.com The stability of fluorinated compounds also presents challenges, leading to research into methods for their degradation and recycling. ox.ac.uk

Rationale for Advanced Academic Investigation of 2-(2,4-Difluorophenoxy)ethanamine

The specific substitution pattern of this compound, with two fluorine atoms on the phenyl ring, provides a compelling reason for its detailed investigation. This difluoro-substitution is expected to significantly influence the compound's electronic properties and its interactions with biological systems. The strategic placement of fluorine can enhance lipophilicity, which may improve a drug's ability to cross cell membranes. benthamdirect.comwikipedia.org

The investigation of this compound and its derivatives allows researchers to systematically study the structure-activity relationships conferred by the difluoro-substitution pattern. This knowledge is crucial for the rational design of new molecules with tailored properties. The synthesis and study of such compounds contribute to the broader understanding of how fluorine substitution impacts molecular behavior, a key area of interest in modern chemical and pharmaceutical science. mdpi.comrsc.org

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
CAS Number167935-81-9

This data is compiled from publicly available chemical databases. nih.gov

Table 2: Related Fluorinated and Non-Fluorinated Aryloxyethanamine Derivatives in Research

Compound NameKey Structural FeaturesResearch Context
2-(2,4-dichlorophenoxy)ethanamineDichloro-substituted phenyl ringChemical intermediate chemicalbook.com
(4-fluorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanoneMonofluoro-substituted phenyl ring, piperidine (B6355638) moietyNeuroprotective agent nih.govresearchgate.net
2-[2-(2-Azidoethoxy)ethoxy]ethanamineNon-aromatic, PEGylated amineBifunctional crosslinker in chemical biology chemicalbook.com

Properties

IUPAC Name

2-(2,4-difluorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUDXUQCDMPKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2,4 Difluorophenoxy Ethanamine and Analogues

Retrosynthetic Analysis of the 2-(2,4-Difluorophenoxy)ethanamine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis identifies two primary disconnections. The most logical disconnection is at the ether linkage (C-O bond), breaking the molecule into two key synthons: a 2,4-difluorophenol (B48109) anion (phenoxide) and a 2-aminoethyl cation or its synthetic equivalent. A further disconnection of the C-N bond in the ethanamine moiety suggests an alternative pathway involving a 2-(2,4-difluorophenoxy)acetaldehyde intermediate.

This analysis leads to three main building blocks for the synthesis:

2,4-Difluorophenol : The core aromatic structure providing the difluorophenoxy group. sigmaaldrich.comnih.gov

A C2-electrophile with a protected or latent amine : A two-carbon chain that can be attached to the phenol (B47542) and later converted to the amine. Examples include 2-chloroethylamine (B1212225) or 2-bromoethanol.

A C2-aldehyde : An alternative precursor, 2-(2,4-difluorophenoxy)acetaldehyde, for introducing the amine via reductive amination.

Multi-Step Synthetic Strategies: A Mechanistic Review

The synthesis of this compound is typically achieved through a sequence of reactions that assemble the key fragments identified in the retrosynthetic analysis.

Approaches to 2,4-Difluorophenol Intermediate Formation

2,4-Difluorophenol is a crucial intermediate and is commercially available, often used as a starting reagent in various syntheses. sigmaaldrich.comsigmaaldrich.com However, its own synthesis can be accomplished through several methods. One common industrial approach involves the Gattermann or Friedel-Crafts type formylation of 1,3-difluorobenzene (B1663923) to produce 2,4-difluorobenzaldehyde, which can then be converted to the phenol. researchgate.net Another route involves the generation of a Grignard reagent from 1-bromo-2,4-difluorobenzene, which can then be reacted with a borate (B1201080) ester to form a boronic acid, a versatile intermediate for conversion to a phenol. chemicalbook.com

Introduction of the Ethanamine Moiety: Reductive Amination and Nucleophilic Substitution Pathways

The ethanamine group can be introduced either directly during the etherification step or in a subsequent transformation.

Nucleophilic Substitution Pathways: As described in the Williamson ether synthesis, using a reagent like 2-chloroethylamine hydrochloride allows for the direct formation of the aryloxy ethanamine structure. However, this can sometimes lead to side products. To circumvent this, a protected amine is often used. Common strategies include:

Gabriel Synthesis : The phenoxide is reacted with N-(2-bromoethyl)phthalimide. The resulting phthalimide (B116566) is then cleaved, typically with hydrazine (B178648), to release the primary amine.

Azide (B81097) Reduction : The phenoxide can be alkylated with a 2-haloethanol to form 2-(2,4-difluorophenoxy)ethanol. The alcohol is converted to a better leaving group (e.g., a tosylate), which is then displaced by an azide ion (N₃⁻). The resulting azide is finally reduced to the primary amine using a reducing agent like LiAlH₄ or by catalytic hydrogenation. A similar multi-step process has been described for related structures. chemicalbook.com

Reductive Amination Pathways: This alternative strategy first constructs the 2-(2,4-difluorophenoxy)acetaldehyde intermediate. This aldehyde is then reacted with an amine source, typically ammonia (B1221849) or ammonium (B1175870) chloride, to form an imine in situ. libretexts.org The imine is subsequently reduced to the final amine product. masterorganicchemistry.comorganic-chemistry.org

Commonly used reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). These reagents are selective for the protonated imine over the starting aldehyde, which prevents the reduction of the aldehyde to an alcohol and minimizes side reactions. libretexts.orgmasterorganicchemistry.com

Optimization of Reaction Conditions and Enhancement of Synthetic Yield

Optimizing reaction parameters is essential for maximizing yield and purity while minimizing costs and reaction times. For the synthesis of this compound, several factors can be fine-tuned. researchgate.netresearchgate.net

Key optimization parameters include:

Base : The choice and stoichiometry of the base in the O-alkylation step are critical. Stronger bases like NaH ensure complete deprotonation but require anhydrous conditions, while weaker bases like K₂CO₃ are often sufficient, cheaper, and easier to handle.

Solvent : As mentioned, polar aprotic solvents generally give the best results for O-alkylation.

Temperature : While some alkylations proceed at room temperature, heating can often increase the reaction rate. google.com However, excessively high temperatures can lead to side reactions and decomposition.

Reaction Time : Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) ensures the reaction is stopped once the starting material is consumed, preventing the formation of degradation products.

The following table summarizes the potential impact of varying reaction conditions on the synthesis.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Outcome
Base (O-alkylation) NaOH (in protic solvent)K₂CO₃ or NaH (in aprotic solvent)Increased O-alkylation vs. C-alkylation, higher yield. pharmaxchange.info
Solvent (O-alkylation) Ethanol (Protic)DMF or Acetonitrile (Aprotic)Faster reaction rate and higher selectivity for the desired ether product. pharmaxchange.info
Temperature Room Temperature60-80 °CReduced reaction time, though may require monitoring for side products. researchgate.net
Reducing Agent (Reductive Amination) NaBH₄NaBH₃CN or NaBH(OAc)₃Higher selectivity for imine reduction, minimizing alcohol byproduct formation. masterorganicchemistry.com

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry can make the synthesis more sustainable and environmentally friendly. researchgate.netresearchgate.net

Waste Prevention : Choosing synthetic routes that minimize byproducts is crucial. For instance, a well-optimized reductive amination can be cleaner than a multi-step process involving protecting groups. nih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org The Williamson ether synthesis using 2-chloroethylamine has a relatively good atom economy, whereas the Gabriel synthesis has a poor atom economy due to the large phthalimide protecting group that is discarded. youtube.com

Less Hazardous Chemical Synthesis : This principle encourages avoiding toxic reagents. For example, replacing highly toxic alkylating agents with greener alternatives like dimethyl carbonate (in related syntheses) or avoiding hazardous solvents is preferred.

Safer Solvents and Auxiliaries : Replacing traditional volatile organic solvents (VOCs) like benzene (B151609) or chlorinated hydrocarbons with safer alternatives such as water, ethanol, or supercritical CO₂ is a key goal. researchgate.netnih.gov In some cases, reactions can be run under solvent-free conditions.

Design for Energy Efficiency : Reactions should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org Exploring energy-efficient technologies like microwave-assisted synthesis can significantly reduce reaction times and energy usage. nih.gov

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. researchgate.net For instance, phase-transfer catalysts can be used in O-alkylation to improve efficiency, and catalytic hydrogenation for azide or nitro group reduction is a common green technique.

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.

Enantioselective Synthesis of Chiral Phenoxyethanamine Derivatives

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a molecule can be highly dependent on its stereochemistry. nih.govnumberanalytics.com For phenoxyethanamine derivatives, obtaining a single enantiomer is often crucial for therapeutic efficacy. mdpi.com Various strategies have been developed for the enantioselective synthesis of these compounds, which can be broadly categorized into chiral resolution of racemates and asymmetric synthesis from prochiral precursors.

One of the classical methods for obtaining enantiomerically pure compounds is through chiral resolution , which involves the separation of a racemic mixture into its individual enantiomers. chemeurope.comaklectures.com This can be achieved by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomeric salts. chemeurope.com These diastereomers exhibit different physical properties, allowing for their separation by methods like fractional crystallization. Following separation, the pure enantiomer of the amine can be recovered by removing the resolving agent.

A more advanced and efficient method for chiral resolution is enzymatic kinetic resolution . This technique utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For instance, a double enzymatic kinetic resolution (DEKR) approach allows for the simultaneous resolution of a racemic amine and a racemic acyl donor. nih.gov In a model study, Novozym 435 (Candida antarctica lipase (B570770) B) was found to be an effective enzyme for the enantioselective acylation of amines. nih.gov

Asymmetric synthesis , the direct synthesis of a single enantiomer from a prochiral starting material, is often a more efficient approach than chiral resolution as it can theoretically yield 100% of the desired enantiomer. numberanalytics.commdpi.com Several catalytic asymmetric methods have been developed for the synthesis of chiral amines.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for producing chiral amines. nih.gov This method typically involves the hydrogenation of a prochiral imine or enamine using a chiral metal complex as the catalyst. A variety of chiral ligands, particularly those based on phosphorus, have been developed to induce high enantioselectivity. nih.gov Ruthenium and Iridium complexes are commonly employed in these transformations. researchgate.net

Catalyst SystemSubstrate TypeProductEnantiomeric Excess (ee)Reference
[Ru(PPh3)3H(CO)Cl] / (S,S)-f-binaphaneAliphatic KetonesChiral Primary Aminesup to 74% researchgate.net
Rh(II) complexTriisopropylsilyl enol ethersα-Amino Ketones81-91% lookchem.com

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a valuable metal-free alternative for the asymmetric synthesis of chiral amines. mdpi.com Chiral Brønsted acids, such as phosphoric acids, have been successfully used to catalyze the asymmetric reduction of imines or in Pictet-Spengler reactions to generate chiral amine derivatives with high enantioselectivity. mdpi.com

Biocatalysis , beyond its use in kinetic resolution, also offers pathways for asymmetric synthesis. Engineered enzymes, such as variants of myoglobin, have been shown to catalyze the asymmetric insertion of carbenes into N-H bonds of aromatic amines, providing a novel route to chiral α-amino acids and their derivatives. rochester.edu

The choice of synthetic strategy depends on various factors, including the specific structure of the target phenoxyethanamine derivative, the availability of starting materials, and the desired scale of the synthesis. Both chiral resolution and asymmetric synthesis provide viable pathways to access enantiomerically enriched phenoxyethanamine derivatives, which are crucial for the development of new therapeutic agents.

Chemical Reactivity and Derivatization Strategies of 2 2,4 Difluorophenoxy Ethanamine

Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group (-NH₂) is the most nucleophilic and basic site in the molecule. Its lone pair of electrons readily attacks electrophilic centers, making it the focal point for a range of derivatization reactions.

Acylation Reactions and Amide Formation

The primary amine of 2-(2,4-Difluorophenoxy)ethanamine reacts readily with acylating agents such as acyl chlorides and acid anhydrides to form stable N-substituted amides. These reactions are typically rapid and proceed under mild conditions. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

An illustrative reaction is the acylation with acetyl chloride, which yields N-[2-(2,4-difluorophenoxy)ethyl]acetamide. A base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid byproduct.

Table 1: Representative Acylation Reaction

Reactant Reagent Solvent Product

Advanced Derivatization for Scaffold Modification

Advanced derivatization of the this compound core involves sophisticated synthetic transformations that alter the fundamental structure of the molecule. These modifications are designed to introduce novel pharmacophoric elements and to explore diverse three-dimensional chemical space, which can lead to compounds with enhanced target affinity, selectivity, and improved pharmacokinetic properties.

One significant approach to scaffold modification is through intramolecular cyclization reactions to form novel heterocyclic systems. For instance, analogs of this compound can be utilized in reactions like the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgname-reaction.comjk-sci.com While the electron-withdrawing nature of the difluorophenoxy group might present challenges for the classical Pictet-Spengler reaction, which is favored by electron-rich aromatic rings, modified conditions can be employed to facilitate such transformations.

A notable example of creating a new ring system from a related phenoxyethanamine scaffold is the synthesis of 5-substituted 2,3,4,5-tetrahydrobenzo[f] wikipedia.orgjk-sci.comoxazepines. This transformation was achieved using a modified Pictet-Spengler reaction of 2-phenoxyethanamine with various aldehydes. The process involves a one-pot procedure that includes the imination of the phenoxyethanamine, formylation of the resulting imine, and a subsequent acid-catalyzed cyclization to yield the seven-membered benzoxazepine ring. This method demonstrates the feasibility of expanding the core structure to include larger, pharmacologically relevant heterocyclic systems.

The following table summarizes the synthesis of 2,3,4,5-tetrahydrobenzo[f] wikipedia.orgjk-sci.comoxazepine derivatives from 2-phenoxyethanamine, a structural analog of this compound.

EntryAldehyde (RCHO)Product (R')Yield (%)
1FormaldehydeH78
2AcetaldehydeCH₃65
3PropionaldehydeC₂H₅72
4Butyraldehyden-C₃H₇68
5Isovaleraldehydei-C₄H₉55
6Hexanaln-C₅H₁₁75
7Heptanaln-C₆H₁₃71

This table is based on data for the synthesis of 2,3,4,5-tetrahydrobenzo[f] wikipedia.orgjk-sci.comoxazepine from 2-phenoxyethanamine, illustrating a potential scaffold modification strategy for this compound.

Further advanced derivatization can be achieved through multi-component reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly efficient and can rapidly generate libraries of diverse compounds for biological screening. For a molecule like this compound, the primary amine functionality makes it an ideal substrate for a variety of MCRs, such as the Ugi or Passerini reactions, which can introduce peptidic or ester functionalities, respectively.

Bioisosteric replacement is another sophisticated strategy for scaffold modification. This approach involves substituting a functional group or a substructure with another that has similar physical or chemical properties, with the aim of altering the molecule's biological activity, metabolic stability, or toxicity profile. For the this compound scaffold, potential bioisosteric replacements could include:

Replacement of the phenoxy ether linkage: The ether oxygen could be replaced with a sulfur atom (thioether), a methylene group (alkyl chain), or a difluoromethylene group to modulate lipophilicity and metabolic stability. nih.gov

Modification of the difluorophenyl ring: The fluorine atoms could be repositioned, or the entire phenyl ring could be replaced with a bioisosteric heterocycle, such as a pyridine or thiophene ring. This can influence the compound's electronic properties and its ability to form key interactions with biological targets.

Alteration of the ethylamine side chain: The ethylamine moiety can be incorporated into a larger heterocyclic ring, such as a piperidine (B6355638) or piperazine, to constrain its conformation and explore different binding orientations.

These advanced derivatization strategies provide powerful tools for medicinal chemists to systematically modify the this compound scaffold, leading to the discovery of new chemical entities with optimized properties. The ability to construct novel ring systems, introduce complexity through multi-component reactions, and fine-tune properties via bioisosteric replacements is crucial for the development of next-generation therapeutic agents.

Computational and Theoretical Investigations of 2 2,4 Difluorophenoxy Ethanamine

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of 2-(2,4-Difluorophenoxy)ethanamine and its interactions with other molecules, such as solvents or biological macromolecules. researchgate.netmdpi.com In an MD simulation, the motion of each atom is calculated over time by solving Newton's equations of motion, based on a force field that describes the interatomic and intermolecular forces.

For this compound, MD simulations could be used to study:

Solvation: By simulating the molecule in a box of solvent molecules (e.g., water), one can study how the solvent organizes around the solute and calculate properties such as the radial distribution function to understand the solvation shell structure. researchgate.net

Intermolecular Forces: The simulations can reveal the nature and strength of intermolecular interactions, including hydrogen bonds, dipole-dipole interactions, and London dispersion forces. libretexts.orgyoutube.com The difluorophenoxy group can participate in dipole-dipole interactions, while the amine group is a hydrogen bond donor and acceptor.

Self-Association: Simulations of multiple this compound molecules can show whether they tend to aggregate and how they orient themselves with respect to each other.

Predictive Modeling of Chemical Reactivity and Reaction Mechanisms

Computational methods can be used to predict the chemical reactivity of this compound and to elucidate the mechanisms of its potential reactions. DFT calculations are particularly useful for this purpose. researchgate.net

Key aspects that can be investigated include:

Reaction Pathways: By identifying transition states and calculating activation energies, the most likely pathways for a given reaction can be determined. researchgate.net

Thermodynamics of Reactions: The enthalpy, entropy, and Gibbs free energy of reaction can be calculated to determine the spontaneity and equilibrium position of a reaction.

Reactivity Indices: Conceptual DFT provides a framework for defining and calculating reactivity indices such as electrophilicity and nucleophilicity, which can be used to predict how the molecule will react with different reagents. mdpi.com

For example, the reactivity of the amine group in nucleophilic substitution or addition reactions could be modeled, as could the potential for electrophilic aromatic substitution on the difluorophenoxy ring.

Computational Studies on Molecular Recognition and Ligand-Target Interactions

Given the presence of functional groups common in pharmacologically active molecules, computational studies can be employed to investigate the potential of this compound to interact with biological targets such as proteins.

In Silico Docking and Scoring Protocols

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

The process begins with the three-dimensional structures of both the ligand (this compound) and the target receptor. The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site of the receptor. These poses are then evaluated using a scoring function, which estimates the binding affinity.

A hypothetical docking study of this compound against a chosen protein target would involve several key steps:

Preparation of the Receptor and Ligand: This involves obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The 3D structure of this compound would be generated and optimized for its geometry.

Defining the Binding Site: The region on the receptor where the ligand is expected to bind is defined. This can be based on the location of a known bound ligand or through algorithms that identify potential binding pockets.

Docking Simulation: A docking program, such as AutoDock or GOLD, would be used to place the ligand into the defined binding site in various possible conformations and orientations.

Scoring and Analysis: Each generated pose is assigned a score that predicts the binding energy. Lower scores typically indicate a more favorable binding interaction. The interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein would be analyzed for the top-scoring poses.

The results of such a study could be presented in a table format, as shown below, illustrating the predicted binding energies and key interactions for different potential protein targets.

Target ProteinDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Protein Kinase A-8.5Lys72, Glu91, Leu173
Monoamine Oxidase B-7.9Tyr435, Gln206, Cys172
Serotonin Transporter-9.2Asp98, Tyr176, Phe335

Free Energy Perturbation Approaches

Free Energy Perturbation (FEP) is a more rigorous computational method used to calculate the difference in the free energy of binding between two ligands to a common receptor. This technique is grounded in statistical mechanics and provides a more accurate prediction of relative binding affinities compared to docking scores.

In a hypothetical FEP study involving this compound, one might be interested in understanding how a small chemical modification to this molecule affects its binding affinity to a specific target. The FEP calculation simulates a non-physical, or "alchemical," transformation of one molecule into another through a series of small, discrete steps. By calculating the free energy change for each step, the total free energy difference between the two molecules can be determined.

This process is carried out for the ligands both in solution and when bound to the protein. The difference in these two values gives the relative binding free energy. A typical FEP workflow would include:

System Setup: Creating a simulation system for the protein-ligand complex and for the ligand in a solvent (usually water).

Alchemical Transformation: Defining a pathway to transform the starting ligand (e.g., this compound) into a target ligand (e.g., a derivative with a different substituent).

Molecular Dynamics Simulations: Running molecular dynamics simulations for each step of the transformation to sample the conformational space.

Free Energy Calculation: Using statistical formulas to calculate the free energy difference from the simulation data.

A hypothetical FEP calculation could, for instance, compare the binding of this compound to a target with that of a closely related analogue. The results would provide a quantitative prediction of which compound is a more potent binder.

Ligand TransformationPredicted Relative Binding Free Energy (ΔΔG, kcal/mol)
This compound -> 2-(4-Fluorophenoxy)ethanamine+1.2
This compound -> 2-(2,4-Dichlorophenoxy)ethanamine-0.8

Electronic Structure Analysis and Spectroscopic Property Prediction

Electronic structure analysis involves the use of quantum mechanical methods, such as Density Functional Theory (DFT), to study the distribution of electrons in a molecule. This analysis can provide valuable insights into a molecule's reactivity, stability, and spectroscopic properties.

For this compound, DFT calculations could be used to determine a variety of properties:

Optimized Geometry: Predicting the most stable three-dimensional arrangement of the atoms.

Electronic Properties: Calculating properties such as the molecular electrostatic potential, which indicates regions of the molecule that are electron-rich or electron-poor and are likely to be involved in interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated to understand the molecule's chemical reactivity and electronic transitions.

Spectroscopic Properties: Predicting spectroscopic data, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can be compared with experimental data to confirm the structure and understand the spectroscopic features of the molecule.

A theoretical study of this compound would likely report data similar to that in the table below.

PropertyPredicted Value (Hypothetical)
Dipole Moment2.5 Debye
HOMO Energy-6.8 eV
LUMO Energy-0.5 eV
13C NMR Chemical Shift (C-O)155 ppm
IR Stretching Frequency (N-H)3350 cm-1

These computational and theoretical approaches provide a powerful framework for understanding the chemical and biological properties of molecules like this compound, guiding further experimental investigation and rational molecular design.

Advanced Applications in Chemical Synthesis and Research Utilizing 2 2,4 Difluorophenoxy Ethanamine

A Key Intermediate in the Synthesis of Complex Molecules

The reactivity of the primary amine and the electronic properties of the difluorophenoxy group make 2-(2,4-Difluorophenoxy)ethanamine a crucial starting material for constructing elaborate molecular architectures.

Formation of Novel Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry and drug discovery. The primary amine of this compound serves as a versatile handle for constructing various heterocyclic rings. For instance, it can be a key component in the synthesis of substituted quinolines, pyrimidines, and pyrazoles, which are scaffolds for many biologically active compounds. calpaclab.comorganic-chemistry.orgnih.govnih.govnih.govorganic-chemistry.orgorgsyn.org

One general approach involves the condensation of the amine with a suitable diketone or a related precursor to form a heterocyclic ring. The reaction conditions can be tailored to favor the formation of specific ring systems. For example, the reaction with a 1,3-dicarbonyl compound can lead to the formation of a pyrimidine (B1678525) ring, while reaction with a hydrazine (B178648) derivative can yield a pyrazole. nih.govmtu.edu The difluorophenoxy moiety in the resulting heterocycle can significantly influence the compound's biological activity and pharmacokinetic properties.

Heterocyclic SystemGeneral Precursors for Synthesis with an Amine
Quinoline 2-aminoaryl alcohols and ketones or nitriles calpaclab.com
Pyrimidine Dicarbonyl compounds, amidines organic-chemistry.org
Pyrazole Hydrazines, diketones nih.govmtu.edu
Triazole Hydrazides, isothiocyanates libretexts.org

Applications in Organometallic Catalysis and Palladacycle Chemistry

In the realm of organometallic chemistry, primary amines like this compound can function as ligands for transition metals, most notably palladium. libretexts.orgwikipedia.orgnih.govsigmaaldrich.com These palladium complexes can act as highly efficient catalysts in a variety of cross-coupling reactions, which are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, is a prime example where ligands derived from primary amines are crucial. libretexts.orgwikipedia.orgnih.gov By coordinating to the palladium center, this compound can influence the catalyst's reactivity, stability, and selectivity. The fluorine atoms on the phenyl ring can modulate the electronic properties of the ligand, which in turn affects the catalytic cycle.

Furthermore, the amine can participate in the formation of palladacycles, which are stable organopalladium compounds containing a carbon-palladium bond within a cyclic structure. These palladacycles are often excellent catalyst precursors for cross-coupling reactions such as the Heck and Suzuki couplings.

Development of Chemical Probes for Receptor Studies and Signaling Pathway Elucidation

Understanding the intricate workings of biological systems at the molecular level often requires the use of chemical probes. These are small molecules designed to interact with specific biological targets, such as receptors or enzymes, to study their function. The structural features of this compound make it an attractive scaffold for the development of such probes. nih.govnih.govnih.govmdpi.com

The amine group can be readily modified to attach fluorescent tags, affinity labels, or other reporter groups. The difluorophenoxy portion of the molecule can be designed to mimic the binding motif of a natural ligand for a specific receptor, such as G-protein coupled receptors (GPCRs) or ion channels. nih.govmdpi.com For example, derivatives of this compound could be synthesized to probe the binding pockets of dopamine (B1211576) receptors or other neurotransmitter receptors. nih.gov The fluorine atoms can also serve as useful probes in NMR-based binding studies.

Type of Chemical ProbeKey FeaturePotential Application with this compound
Fluorescent Probes Contains a fluorophore for visualizationImaging receptor localization and trafficking
Affinity Probes Binds tightly and specifically to a targetIsolating and identifying target proteins
Photoaffinity Probes Forms a covalent bond with the target upon photoactivationMapping ligand-binding sites

Strategic Role in Agrochemical Research and Development

The discovery and development of new agrochemicals, such as fungicides, herbicides, and insecticides, is crucial for global food security. The 2,4-difluorophenoxy moiety is a common feature in a number of commercial pesticides. google.comgoogle.comgoogle.comgoogle.com Therefore, this compound represents a strategic building block for the synthesis of novel agrochemical candidates.

For instance, in the development of new fungicides, the amine functionality can be used to introduce various toxophoric groups that are essential for antifungal activity. nih.govresearchgate.netnih.gov Similarly, in herbicide research, derivatives of this compound can be synthesized to target specific enzymes or pathways in weeds. google.comgoogle.comprepchem.com The presence of the difluorophenyl group can enhance the efficacy and selectivity of the final product. organic-chemistry.orgrsc.org

Contributions to Material Science and Polymer Chemistry

The unique properties of this compound also lend themselves to applications in material science and polymer chemistry. The primary amine group can be used as a reactive site for polymerization reactions, allowing for the incorporation of the difluorophenoxy unit into polymer backbones.

The presence of fluorine atoms in the resulting polymers can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. These fluorinated polymers could find applications as high-performance plastics, coatings, and membranes. For example, polymers derived from this amine could be used in the fabrication of gas separation membranes or as dielectric materials in electronic components.

Furthermore, the amine can be used to functionalize surfaces or nanoparticles, modifying their properties for specific applications. The difluorophenoxy group can also be a component in the synthesis of photosensitive materials or conductive polymers.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Difluorophenoxyethanamine Scaffolds

Influence of Fluoro-Substitution Patterns on Molecular Recognition and Interaction Affinity

The incorporation of fluorine into pharmacologically active molecules is a widely utilized strategy in medicinal chemistry to enhance various properties, including metabolic stability, membrane permeation, and binding affinity to target proteins. tandfonline.com For difluorophenoxyethanamine scaffolds, the pattern of fluorine substitution on the phenoxy ring is a critical determinant of molecular recognition and interaction affinity. The small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.20 Å), allows for its introduction without causing significant steric hindrance at the binding site. tandfonline.com However, its high electronegativity profoundly alters the electronic properties of the aromatic ring, influencing how the molecule interacts with its biological target. tandfonline.com

Structure-activity relationship (SAR) studies on related fluorinated compounds have demonstrated that both the number and position of fluorine substituents can dramatically alter binding affinity. For instance, in studies of fluorinated inhibitors of human carbonic anhydrase II, the degree and pattern of fluorine substitution on a benzyl ring were shown to modulate the geometry of intermolecular interactions. drugbank.com Depending on the specific substitution pattern (e.g., 2,4-difluoro vs. 2,5-difluoro or 2,4,6-trifluoro), researchers observed different types of interactions, such as face-to-face aromatic stacking or the absence of interaction altogether. drugbank.com This highlights that the precise placement of fluorine, as in the 2,4-difluoro arrangement, is key to optimizing interactions with specific amino acid residues within a binding pocket.

Furthermore, the substitution of fluorine for hydrogen can have a significant, though sometimes unpredictable, effect on binding. In some cases, this substitution leads to enhanced affinity, while in others, it can be detrimental. For example, studies on classical cannabinoids showed that replacing a phenolic hydroxyl group with fluorine, or adding fluorine to the aromatic ring, led to diminished affinity for the CB1 receptor. nih.gov This suggests that the positive or negative impact of fluorine substitution is highly dependent on the specific receptor environment and the role of the original atom in the binding interaction.

Table 1: Influence of Fluoro-Substitution on Receptor Binding Affinity (Illustrative Examples)
Compound ScaffoldSubstitution PatternTarget ReceptorEffect on Binding Affinity (Ki)
Xanthine DerivativeNon-fluorinatedAdenosine A2BBaseline Affinity
Xanthine Derivative2-FluoropyridineAdenosine A2BIncreased Affinity (Ki = 9.97 nM) nih.gov
Benzamide Inhibitor2,4-DifluoroCarbonic Anhydrase IIModulated intermolecular interactions drugbank.com
Δ8-THC Analog1-FluoroCannabinoid CB1Detrimental effect on binding nih.gov

Role of the Ethanamine Chain Conformation in Molecular Binding

The ethanamine side chain of the 2-(2,4-Difluorophenoxy)ethanamine scaffold serves as a flexible linker between the rigid difluorophenoxy ring and a terminal functional group that often interacts with the biological target. The conformational freedom of this chain is a crucial factor in determining the molecule's ability to adopt the optimal orientation for binding within a receptor pocket. The rotation around the single bonds of the ethyl linker allows the molecule to explore various spatial arrangements, one or more of which may be the "bioactive conformation" required for potent interaction.

The conformation of this linker can influence several key aspects of molecular binding:

Optimal Positioning: The flexibility of the ethanamine chain allows the terminal amine group and the aromatic ring to be positioned precisely to engage with their respective recognition sites on the target protein.

Entropy Considerations: While flexibility is necessary to find the binding site, a highly flexible molecule has a higher conformational entropy. Upon binding, this entropy is lost, which can be energetically unfavorable. Pre-organizing the linker into a more rigid conformation that mimics the bioactive shape can lead to an increase in binding affinity.

Studies on various classes of receptor ligands have established that the length and rigidity of such aliphatic linkers are critical parameters in SAR. Modifying the chain—for instance, by introducing substituents or incorporating it into a ring system—can lock it into a specific conformation. If this constrained conformation is close to the bioactive one, a significant increase in affinity and selectivity can be achieved. Conversely, if the constrained conformation is unfavorable, a loss of activity will be observed. This principle is a cornerstone of rational drug design, where conformational restriction is used to probe the shape of the binding site and optimize ligand affinity.

Phenoxy Moiety Modifications and Their Structural Implications for Activity Modulation

The phenoxy moiety is a privileged scaffold in medicinal chemistry, recognized for its importance in establishing biological activity. tandfonline.com Beyond the fluoro-substitutions, other modifications to this group can profoundly impact the structural and electronic properties of the molecule, thereby modulating its activity.

Electronic Effects of Substituents: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) other than fluorine onto the phenyl ring can alter the molecule's electronic distribution. For example, EWGs can decrease the basicity of the ethanamine nitrogen through inductive effects, which can influence its ionization state at physiological pH and its ability to form ionic bonds with acidic residues (e.g., aspartate, glutamate) in the receptor.

Steric and Lipophilic Alterations: Adding bulky substituents to the phenoxy ring can introduce steric hindrance that may either prevent the ligand from fitting into the binding pocket or, conversely, promote favorable van der Waals interactions if there is a corresponding hydrophobic pocket. Such modifications also alter the lipophilicity of the scaffold, which can affect its ability to cross cell membranes and interact with hydrophobic regions of the target protein.

Bioisosteric Replacements: In some cases, the entire phenoxy ring can be replaced by a bioisostere—a different chemical group with similar steric and electronic properties. Common bioisosteres for a phenyl ring include heteroaromatic rings like pyridine, thiophene, or pyrazole. These replacements can introduce new interaction points (e.g., hydrogen bond donors or acceptors), alter the molecule's metabolic profile, and fine-tune its selectivity for different receptor subtypes. For example, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming a new, favorable interaction with the target protein that was not possible with the original phenoxy scaffold.

Design Strategies for Novel Difluorophenoxyethanamine Derivatives with Tuned Selectivity

The development of novel derivatives from a lead scaffold like this compound with improved selectivity is a primary goal of medicinal chemistry. Tuned selectivity—the ability of a drug to interact preferentially with its intended target over other related targets—is crucial for minimizing off-target side effects. Several rational design strategies are employed to achieve this.

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known (from X-ray crystallography or cryo-electron microscopy), ligands can be designed to maximize complementary interactions with the target's binding site while minimizing interactions with the binding sites of off-target proteins. By analyzing differences in the amino acid composition and shape of the binding pockets between the desired target and related proteins, modifications can be made to the difluorophenoxyethanamine scaffold to exploit these differences. For example, a bulkier group might be added to a part of the molecule that corresponds to a larger pocket in the target receptor but would clash with a smaller pocket in an off-target receptor.

Scaffold Hopping and Privileged Structures: This strategy involves replacing the central difluorophenoxyethanamine core with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key interacting functional groups. This can lead to compounds with entirely new intellectual property profiles and potentially improved properties. The phenoxy group itself is considered a privileged structure, meaning it is a molecular framework capable of binding to multiple, unrelated biological targets. tandfonline.com Understanding the specific interactions of the difluorophenoxy moiety allows chemists to design novel scaffolds that retain these key interactions while improving selectivity.

Conformational Constraint: As discussed previously, restricting the flexibility of the ethanamine linker is a powerful strategy for improving selectivity. By synthesizing derivatives where the chain is part of a cyclic system (e.g., piperidine (B6355638), pyrrolidine), the number of accessible conformations is reduced. If the constrained conformation is the one preferred by the desired target, but not by off-targets, selectivity can be significantly enhanced.

Table 2: Design Strategies for Enhanced Selectivity
StrategyPrincipleExample Modification to Difluorophenoxyethanamine Scaffold
Structure-Based DesignExploit differences in binding pocket topology between target and off-target proteins.Addition of a substituent that fits a unique sub-pocket in the desired target.
Bioisosteric ReplacementReplace a functional group with another that has similar properties to improve interactions or physicochemical properties.Replacing the 2,4-difluorophenyl ring with a difluoropyridinyl ring to introduce a hydrogen bond acceptor.
Conformational ConstraintReduce molecular flexibility to lock the molecule in its bioactive conformation for the intended target.Incorporating the ethanamine chain into a piperidine ring.

Computational and Experimental Approaches to SAR Elucidation

The elucidation of structure-activity relationships for difluorophenoxyethanamine scaffolds relies on a synergistic combination of computational and experimental techniques.

Computational Approaches:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. For difluorophenoxyethanamine derivatives, docking studies can help visualize how different substitution patterns on the phenoxy ring or modifications to the ethanamine chain affect the binding mode and score, providing a rationale for observed SAR data.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate variations in the chemical structures of a series of compounds with their biological activities. By analyzing a set of difluorophenoxyethanamine analogs with known activities, a QSAR model can be built to predict the activity of new, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of a ligand-protein complex over time. This technique can provide insights into the stability of binding interactions, the role of water molecules in the binding site, and the conformational changes that both the ligand and the protein undergo upon binding.

Experimental Approaches:

Synthesis of Analog Libraries: The core of experimental SAR is the chemical synthesis of a systematic series of analogs. For the difluorophenoxyethanamine scaffold, this would involve varying the substitution pattern on the phenoxy ring, altering the length and rigidity of the ethanamine linker, and modifying the terminal amine group.

In Vitro Binding Assays: Radioligand binding assays are used to determine the affinity (typically as Ki or IC50 values) of the synthesized analogs for the target receptor. These assays are fundamental to quantifying the "A" in SAR and provide the primary data for building QSAR models.

X-ray Crystallography and NMR Spectroscopy: When possible, obtaining a high-resolution crystal structure of a ligand bound to its target protein provides the most definitive experimental evidence of the binding mode, confirming or refining computational predictions. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformation of the ligands in solution and to map their binding interactions with the protein.

By integrating the predictive power of computational models with the concrete data from experimental assays, medicinal chemists can develop a comprehensive understanding of the SAR for the difluorophenoxyethanamine scaffold, enabling the rational design of more potent and selective therapeutic agents.

Analytical and Spectroscopic Methodologies in the Study of 2 2,4 Difluorophenoxy Ethanamine

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and purity assessment of 2-(2,4-Difluorophenoxy)ethanamine from reaction mixtures and for its quantification. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable, often requiring derivatization to improve analytical performance.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For primary amines like this compound, which can exhibit poor peak shape due to their polarity, derivatization is a common strategy. Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) is frequently employed to produce less polar and more volatile derivatives with excellent chromatographic properties. nih.gov

A hypothetical GC-MS method for the analysis of derivatized this compound could employ a capillary column with a non-polar stationary phase.

Table 1: Illustrative GC-MS Parameters for Derivatized this compound

ParameterValue
GC System Agilent 8890 GC or similar
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) rsc.org
Carrier Gas Helium at a constant flow of 1 mL/min numberanalytics.com
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp at 21 °C/min to 325 °C (hold 12 min) rsc.org
MS Detector Agilent 5977B MSD or similar
Ionization Mode Electron Impact (EI) at 70 eV rsc.orgnumberanalytics.com
Scan Range m/z 45-450 numberanalytics.com

The retention time for the derivatized compound would be expected to be in the mid-range of the chromatogram, providing clear separation from potential impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is well-suited for the analysis of less volatile or thermally labile compounds. For phenethylamine (B48288) alkaloids and their derivatives, reversed-phase HPLC is a common approach. The use of a pentafluorophenylpropyl (PFPP) stationary phase has been shown to be effective in resolving issues like peak tailing and low retention for similar analytes. nih.gov

Table 2: Representative HPLC Parameters for this compound Analysis

ParameterValue
HPLC System Waters Alliance or similar
Column Discovery HS F5 (150 mm x 4.6 mm i.d., 5 µm) nih.gov
Mobile Phase Isocratic, 10 mM ammonium (B1175870) acetate (B1210297) in 90:10 acetonitrile:water (v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temperature 20 °C nih.gov
Detector Photodiode Array (PDA) at 225 nm nih.gov
Injection Volume 10 µL

This method would allow for the direct analysis of the compound without derivatization, offering a simpler sample preparation procedure.

High-Resolution Spectroscopic Characterization for Detailed Structural Elucidation (e.g., NMR, Mass Spectrometry for mechanistic studies, IR)

Spectroscopic techniques are vital for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons, the protons of the ethanamine side chain, and the amine protons. The aromatic region would show complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon NMR spectrum can be complex due to C-F coupling. Proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be challenging to interpret due to strong and long-range fluorine-carbon couplings. tdi-bi.com To simplify the spectrum, simultaneous proton and fluorine decoupling can be employed. tdi-bi.com

¹⁹F NMR: ¹⁹F NMR is particularly informative due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, which helps to avoid signal overlap. nih.gov The spectrum would show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with their splitting patterns providing information about their coupling to each other and to nearby protons.

Table 3: Predicted NMR Data for this compound (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
¹H NMR
Aromatic H6.8 - 7.2m
-OCH₂-~4.1t~5
-CH₂NH₂~3.0t~5
-NH₂~1.5br s
¹³C NMR
C-O~155 (dd)dd¹JCF ≈ 240, ²JCF ≈ 15
C-F (C4)~159 (dd)dd¹JCF ≈ 245, ²JCF ≈ 12
C-F (C2)~153 (dd)dd¹JCF ≈ 242, ²JCF ≈ 12
Aromatic C105 - 125m
-OCH₂-~68s
-CH₂NH₂~41s
¹⁹F NMR
F (at C4)~ -116m
F (at C2)~ -130m

Note: These are predicted values based on data for analogous compounds and may vary.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of a primary amine and a phenoxy ether. Key fragmentation pathways would include the loss of the aminoethyl side chain and cleavage of the ether bond. The base peak is often the result of cleavage of the bond beta to the nitrogen atom.

Infrared (IR) Spectroscopy:

The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. Expected peaks include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), C-O-C stretching for the ether linkage (around 1250 cm⁻¹), and C-F stretching vibrations (around 1100-1300 cm⁻¹).

Application of this compound as an Analytical Standard

While there is no specific documentation on the use of this compound as a formal analytical standard, its stable, fluorinated structure makes it a potential candidate for use as an internal standard in the analysis of other fluorinated compounds or related amines. reddit.com Fluorinated compounds are often used as internal standards because their signals in techniques like ¹⁹F NMR and GC-MS are typically well-resolved from those of non-fluorinated analytes. nih.gov

For it to be used as a primary reference standard, it would need to be synthesized to a high and verifiable purity, and its properties thoroughly characterized.

Development of Novel Analytical Methods for Quantitative Analysis

The development of novel analytical methods for the quantitative analysis of this compound would likely focus on enhancing sensitivity and selectivity, particularly in complex matrices.

Future research could involve:

LC-MS/MS: The development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would offer high selectivity and sensitivity for quantifying trace amounts of the compound.

Quantitative NMR (qNMR): ¹⁹F qNMR could be a powerful tool for the direct quantification of this compound without the need for a calibration curve, using a certified internal standard. nih.gov

Capillary Electrophoresis (CE): CE coupled with a suitable detector could provide an alternative high-efficiency separation technique for its quantitative determination.

These advanced methods would be crucial for pharmacokinetic studies, metabolism research, and quality control in any potential application of this compound.

Future Research Directions and Unexplored Avenues for 2 2,4 Difluorophenoxy Ethanamine

Emerging Synthetic Methodologies and Process Intensification

The synthesis of 2-(2,4-Difluorophenoxy)ethanamine traditionally relies on established methods such as the Williamson ether synthesis followed by a Gabriel synthesis or reduction of a corresponding nitrile. However, emerging synthetic strategies offer opportunities for improved efficiency, sustainability, and access to a wider range of derivatives.

Emerging Methodologies: Recent advancements in synthetic organic chemistry present new possibilities. Flow chemistry, for instance, offers precise control over reaction parameters, leading to higher yields, improved safety, and the potential for seamless scale-up. The use of microreactors can enhance heat and mass transfer, which is particularly beneficial for exothermic reactions often encountered in the synthesis of aromatic compounds. Furthermore, novel catalytic systems, including photoredox and enzymatic catalysis, could provide milder and more selective routes to this compound and its analogs. These methods may reduce the reliance on harsh reagents and minimize waste generation.

Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the production of this compound, this could involve the integration of reaction and separation steps within a single unit, a concept known as reactive distillation or reactive extraction. Such integrated processes can lead to significant reductions in capital and operating costs. The shift from batch to continuous manufacturing is a key aspect of process intensification, offering better product consistency and inherent safety.

Synthetic Approach Potential Advantages Key Technologies
Flow ChemistryEnhanced safety, higher yields, scalabilityMicroreactors, continuous flow reactors
Photoredox CatalysisMild reaction conditions, high selectivityLight-emitting diodes (LEDs), photocatalysts
Enzymatic CatalysisHigh stereoselectivity, green chemistryImmobilized enzymes, biocatalytic reactors
Process IntensificationReduced footprint, lower costs, improved safetyReactive distillation, membrane reactors

Integration with Advanced Computational Chemistry Frameworks for De Novo Design

Advanced computational chemistry offers powerful tools for the de novo design of novel molecules with desired properties, starting from a basic scaffold like this compound. These methods can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Computational Strategies: Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two cornerstone approaches. By utilizing the three-dimensional structure of a biological target, SBDD can be used to design derivatives of this compound that exhibit optimal binding. Molecular docking simulations can predict the binding affinity and orientation of novel analogs within the active site of a protein.

In the absence of a known target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be employed. These techniques use the known biological activities of a set of molecules to build predictive models.

Machine Learning and Artificial Intelligence: The integration of machine learning and artificial intelligence (AI) is revolutionizing de novo design. Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn from vast chemical databases to propose novel molecular structures based on the this compound core. These AI-driven approaches can explore a much larger chemical space than traditional methods, potentially uncovering unconventional yet highly potent compounds.

Computational Framework Application in Drug Design Potential Outcome
Molecular DockingPredicting binding modes and affinitiesPrioritization of synthetic candidates
QSAR ModelingPredicting biological activity from chemical structureIdentification of key structural features for activity
Generative AI ModelsProposing novel molecular structuresDiscovery of novel and diverse chemical entities

Potential in Hybrid Molecule Design and Bifunctional Compounds

The concept of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, has gained significant traction in drug discovery. This approach can lead to compounds with improved efficacy, novel mechanisms of action, or the ability to overcome drug resistance. This compound serves as an attractive building block for the creation of such hybrid and bifunctional molecules.

Design Strategies: The primary amine handle of this compound provides a convenient point for chemical modification and linkage to other bioactive moieties. For example, it can be acylated with a known histone deacetylase (HDAC) inhibitor to create a bifunctional molecule that targets multiple pathways in cancer cells. Similarly, it could be linked to a targeting ligand to achieve selective delivery to specific tissues or cell types. The choice of linker is crucial and can be optimized to ensure that both pharmacophores can adopt their bioactive conformations.

Therapeutic Applications: The potential applications for hybrid molecules derived from this compound are vast. In oncology, combining it with a cytotoxic agent could lead to synergistic antitumor effects. In neurodegenerative diseases, linking it to a moiety that promotes blood-brain barrier penetration could enhance the delivery of therapeutics to the central nervous system.

Hybrid Molecule Concept Potential Therapeutic Area Example Pharmacophore Combination
Dual-target inhibitorOncologyThis compound + Kinase inhibitor
Targeted drug deliveryInfectious DiseasesThis compound + Antibiotic
Synergistic combinationNeurodegenerative DisordersThis compound + Neuroprotective agent

Challenges and Opportunities in the Academic Exploration of Fluorinated Ethanamines

The academic exploration of fluorinated ethanamines, including this compound, presents both unique challenges and significant opportunities. The strategic incorporation of fluorine atoms can profoundly influence a molecule's properties, but also introduces synthetic and analytical complexities.

Challenges: The synthesis of selectively fluorinated compounds can be challenging, often requiring specialized reagents and reaction conditions. The strong carbon-fluorine bond can also make subsequent chemical transformations difficult. From an analytical perspective, the presence of fluorine can complicate NMR and mass spectrometry analysis. Furthermore, understanding the precise impact of fluorination on metabolic stability and potential off-target effects requires extensive investigation.

Opportunities: Despite the challenges, the opportunities are substantial. Fluorine's unique properties, such as its high electronegativity and ability to form strong bonds, can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorinated ethanamines are valuable probes for studying biological systems, as the fluorine atom can serve as a sensitive reporter for NMR studies and positron emission tomography (PET) imaging. There is a significant opportunity for academic researchers to develop novel synthetic methodologies for the efficient and selective fluorination of ethanamine scaffolds. A deeper understanding of the fundamental interactions between fluorinated compounds and biological macromolecules will undoubtedly pave the way for the rational design of next-generation therapeutics.

Aspect Challenges Opportunities
Synthesis Requirement for specialized reagents, inert conditions.Development of novel and efficient fluorination methods.
Analysis Complex NMR and mass spectra.Use of ¹⁹F NMR as a powerful analytical tool.
Biological Properties Potential for altered metabolism and off-target effects.Modulation of pKa, lipophilicity, and metabolic stability.
Applications Need for extensive safety and toxicology studies.Design of novel drugs, PET imaging agents, and molecular probes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2,4-Difluorophenoxy)ethanamine, and what factors influence reaction yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, reacting 2,4-difluorophenol with ethylenediamine derivatives under controlled pH (e.g., pH 3–6) and temperature (e.g., 75–85°C) conditions. Catalysts such as copper sulfate may enhance efficiency. Yield and purity are influenced by solvent choice (e.g., ethanol or benzene), reaction time, and purification methods like steam distillation or reduced-pressure rectification .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, particularly ¹H and ¹³C NMR to identify fluorine coupling patterns. High-Performance Liquid Chromatography (HPLC) ensures purity assessment, while mass spectrometry (MS) confirms molecular weight. X-ray crystallography (using programs like SHELXL) is recommended for resolving crystal structures when applicable .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation. Waste should be segregated and disposed via certified hazardous waste management services. Emergency protocols include immediate decontamination and medical consultation for exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

  • Methodological Answer : Systematically modify substituents (e.g., sulfonamide groups, fluorinated aromatic rings) and evaluate bioactivity using in vitro assays (e.g., enzyme inhibition, receptor binding). For instance, derivatives like N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamides can be tested against phospholipase A₂ to assess inhibitory activity. Use molecular docking to predict interactions with target proteins .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Cross-validate experimental conditions, including purity of compounds (using reference standards like Isoconazole Imp. C), assay protocols, and model systems (e.g., zebrafish vs. mammalian models). Reproduce studies under controlled variables (pH, temperature) and employ meta-analysis to identify confounding factors .

Q. How can computational chemistry tools be integrated into the design of novel analogs with enhanced properties?

  • Methodological Answer : Use retrosynthetic AI tools (e.g., Template_relevance models) to predict feasible synthetic routes. Quantum mechanics/molecular mechanics (QM/MM) simulations can optimize electronic properties, while quantitative structure-activity relationship (QSAR) models identify pharmacophoric features. Tools like PubChem and DSSTox provide structural databases for benchmarking .

Q. What analytical approaches are recommended for identifying and quantifying impurities in synthesized samples?

  • Methodological Answer : Employ HPLC-MS to detect trace impurities (e.g., unreacted intermediates or by-products). Compare retention times and fragmentation patterns with certified reference standards (e.g., EP-grade impurities). Use 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. How can researchers ensure reproducibility in synthesizing this compound under varying laboratory conditions?

  • Methodological Answer : Standardize reagent sources (e.g., Sigma-Aldrich or Kanto Reagents) and equipment calibration. Document reaction parameters (e.g., stirring speed, inert gas purging) meticulously. Use statistical design of experiments (DoE) to assess robustness across variables like temperature and solvent ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.